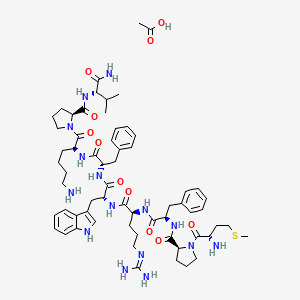
Nonapeptide-1 acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonapeptide-1 acetate salt is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Nonapeptide-1 acetate salt primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction. It is also involved in binding interactions with specific receptors, such as MC1R.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze peptide bonds, breaking down the peptide into its constituent amino acids.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize methionine residues within the peptide.
Reduction: Reducing agents such as dithiothreitol (DTT) can reduce disulfide bonds if present in the peptide structure.
Major Products Formed
The major products formed from these reactions include individual amino acids from hydrolysis and modified peptides from oxidation and reduction reactions .
Scientific Research Applications
Nonapeptide-1 acetate salt has a wide range of scientific research applications:
Skin Pigmentation: It is used to study the regulation of melanin synthesis and its potential in treating hyperpigmentation disorders.
Adrenal Gland Steroid Production: Research involves its role in regulating steroid production in the adrenal gland.
Skin Cancer: It is investigated for its potential in inhibiting melanoma cell proliferation and inducing apoptosis.
Neuroscience: Studies explore its effects on neuronal signaling pathways.
Mechanism of Action
Nonapeptide-1 acetate salt exerts its effects by competitively inhibiting the binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R). This inhibition reduces intracellular cyclic adenosine monophosphate (cAMP) levels and melanosome dispersion in melanocytes, leading to decreased melanin synthesis. The compound also downregulates the expression of MC1R, tyrosinase, TRP1, TRP2, and MITF, which are key players in the melanogenesis pathway .
Comparison with Similar Compounds
Nonapeptide-1 acetate salt is unique due to its high selectivity and potency as an MC1R antagonist. Similar compounds include:
Alpha-MSH analogs: These compounds mimic the effects of α-MSH and are used to study melanogenesis.
Melanotan II: A synthetic analog of α-MSH that induces skin darkening.
Agouti signaling protein (ASP): A natural antagonist of MC1R that regulates pigmentation in mammals
This compound stands out for its ability to inhibit melanin synthesis effectively, making it a valuable tool in pigmentation research and potential therapeutic applications.
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H87N15O9S.C2H4O2/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3;1-2(3)4/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67);1H3,(H,3,4)/t42-,44-,45-,46-,47+,48+,49-,50-,51-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIETVBVGJPGIIS-UYTYCWBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H91N15O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














